molecular formula C11H11NO3S2 B12562264 Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester CAS No. 199387-54-7

Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester

Cat. No.: B12562264
CAS No.: 199387-54-7
M. Wt: 269.3 g/mol
InChI Key: DFSNUVJELMXTFN-UHFFFAOYSA-N
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Description

Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester is an organic compound with the molecular formula C11H11NO2S It is known for its unique structure, which includes a benzothiazole ring fused with an acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester typically involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfinyl group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolylacetic acid ethyl ester
  • Ethyl 2-benzothiazoleacetate
  • Ethyl 2-(benzothiazol-2-yl)acetate

Uniqueness

Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazole derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications .

Properties

CAS No.

199387-54-7

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfinyl)acetate

InChI

InChI=1S/C11H11NO3S2/c1-2-15-10(13)7-17(14)11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3

InChI Key

DFSNUVJELMXTFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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